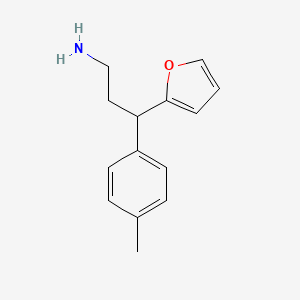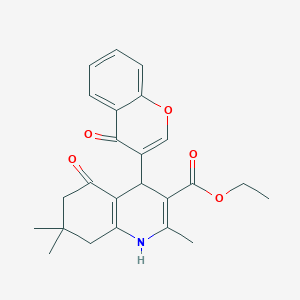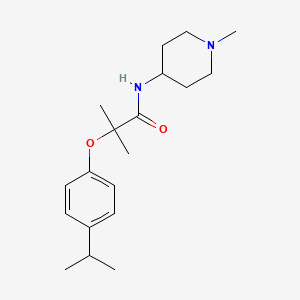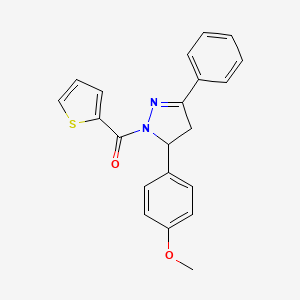![molecular formula C12H11N3O3S2 B5153262 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid, commonly known as ATN-161, is a peptide that has been extensively studied for its potential use in cancer therapy and other medical applications. It is a small molecule inhibitor that has shown promise in inhibiting tumor growth and metastasis in various types of cancers.
Mecanismo De Acción
ATN-161 works by binding to the α5β1 integrin receptor and disrupting its interaction with the extracellular matrix (ECM). This prevents the cancer cells from attaching to the ECM, which is necessary for their survival and growth. Additionally, ATN-161 induces apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and metastasis.
Biochemical and Physiological Effects
ATN-161 has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces angiogenesis (the formation of new blood vessels), and induces apoptosis in cancer cells. Additionally, ATN-161 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ATN-161 is its specificity for the α5β1 integrin receptor, which is overexpressed in cancer cells but not in normal cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of ATN-161 is its short half-life, which requires frequent dosing and limits its efficacy in vivo.
Direcciones Futuras
There are several future directions for ATN-161 research. One area of interest is the development of more stable analogs of ATN-161 with longer half-lives and improved efficacy in vivo. Additionally, there is a need for further research on the mechanism of action of ATN-161 and its potential use in combination therapy with other cancer treatments. Finally, there is a need for clinical trials to evaluate the safety and efficacy of ATN-161 in humans.
Conclusion
In conclusion, ATN-161 is a promising candidate for cancer therapy with its specificity for the α5β1 integrin receptor and its ability to inhibit tumor growth and metastasis. While there are limitations to its use, further research on ATN-161 and its analogs may lead to improved efficacy and safety in cancer treatment.
Métodos De Síntesis
ATN-161 is synthesized by solid-phase peptide synthesis. The synthesis involves the coupling of various amino acids in a specific sequence to form the peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and stable form of ATN-161.
Aplicaciones Científicas De Investigación
ATN-161 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancers, including breast cancer, lung cancer, prostate cancer, and melanoma. ATN-161 works by targeting the α5β1 integrin receptor, which is overexpressed in cancer cells and plays a crucial role in tumor growth and metastasis.
Propiedades
IUPAC Name |
2-[(2-acetamido-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-7(16)14-12-15-8(6-20-12)5-19-10-9(11(17)18)3-2-4-13-10/h2-4,6H,5H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANXFZREJLOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-(Acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)

![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)


